molecular formula C9H9ClO B1349987 2-(4-methylphenyl)acetyl chloride CAS No. 35675-44-6

2-(4-methylphenyl)acetyl chloride

Cat. No.: B1349987
CAS No.: 35675-44-6
M. Wt: 168.62 g/mol
InChI Key: QDZAWVLWIMOXJT-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)acetyl chloride: is an organic compound with the molecular formula C9H9ClO. It is a derivative of acetic acid where the acetyl group is bonded to a p-tolyl group. This compound is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of the acyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Thionyl Chloride: One common method for preparing 2-(4-methylphenyl)acetyl chloride involves the reaction of p-Tolylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

    Reaction with Phosphorus Trichloride or Pentachloride: Another method involves the reaction of p-Tolylacetic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). These reagents also convert the carboxylic acid to the acyl chloride, with the formation of phosphorus oxychloride (POCl3) as a by-product.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as described above, but on a larger scale. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 2-(4-methylphenyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form p-Tolylacetic acid and hydrochloric acid.

    Reduction: this compound can be reduced to p-Tolylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with this compound to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolyzes this compound to form the corresponding carboxylic acid.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2-(4-methylphenyl)acetyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It is used in the synthesis of drug molecules, particularly those containing amide or ester linkages.

Industry:

    Polymer Production: this compound is used in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where this compound acts as a key intermediate.

Comparison with Similar Compounds

    Phenylacetyl chloride: Similar structure but with a phenyl group instead of a p-tolyl group.

    Benzoyl chloride: Contains a benzoyl group instead of a p-tolyl group.

    Acetyl chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.

Uniqueness: 2-(4-methylphenyl)acetyl chloride is unique due to the presence of the p-tolyl group, which imparts specific reactivity and properties. The methyl group on the aromatic ring can influence the compound’s reactivity and the properties of the resulting products.

Properties

IUPAC Name

2-(4-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAWVLWIMOXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375274
Record name p-tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35675-44-6
Record name p-tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35675-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus pentachloride (1.lg, 0.0053 mol) was added to 4-methylphenylacetic acid (0.76g, 0.0051 mol) and the mixture was allowed to react by heating at about 80° C. POCl3 and excess phosphorus pentachloride were completely removed by evaporation in vacuo to obtain 4-methylphenylacetyl chloride. This chloride was dissolved in toluene (10 ml) and to the mixture were added S-(-)-α(4-n-heptyloxyphenyl)ethyl alcohol (1.0g, 0.0042 mol) and pyridine (1 ml, a dehydrochlorinating agent). The mixture was permitted to stand for 10 hours at room temperature, warmed at 60° C. and maintained as such for 3 hours, and then cooled. The resulting mixture was added to diluted hydrochloric acid and the resultant was extracted with ether. The ether layer was washed with an aqueous solution of NaHCO3 and then with water, and dried over Na2SO4. The ether was distilled off and the residue was purified by means of a column chromatography (solvent : chloroform) and the resultant was recrystallized from ethanol to obtain the objective compound of α-(4-n-heptyloxyphenyl)ethyl 4-methylphenylacetate. The infrared spectrum of said compound is shown in FIG. 4. This compound did not show any liquid crystalline phase and it was a liquid at room temperature. The angle of rotation [α]25D of the compound was -13.1° (solvent : chloroform).
Quantity
0.0053 mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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